![molecular formula C16H15N3O3S B351248 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide CAS No. 948678-84-0](/img/structure/B351248.png)

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

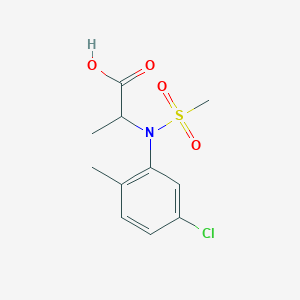

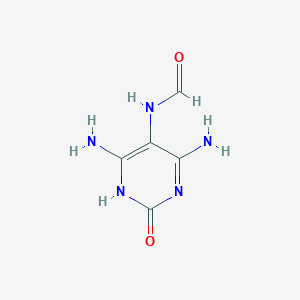

“2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide” is a chemical compound. It is also known by other names such as “2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” and "2-Cyano-N-(4-sulfamoylphenyl)acetamide" . It is offered by some chemical suppliers for research purposes.

Synthesis Analysis

The synthesis of cyanoacetamides, which is a class of compounds that “this compound” belongs to, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases. For example, the ChemSpider database provides the molecular formula as C9H9N3O3S and C15H16N2O3S2 .Chemical Reactions Analysis

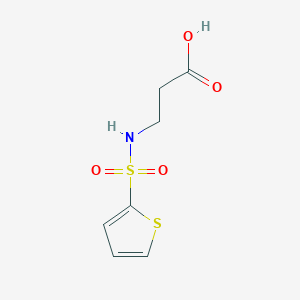

The chemical reactivity of cyanoacetamides, including “this compound”, is quite diverse. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

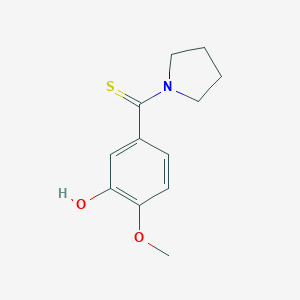

Synthesis of Heterocyclic Compounds

- Antimicrobial Agents : A study conducted by Darwish et al. (2014) highlights the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives incorporating the sulfamoyl moiety. These compounds were synthesized using 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide as a key intermediate and demonstrated promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

- Building Block for Polyfunctionalized Heterocycles : Gouda (2014) reviews the compound's role as a synthon in heterocyclic synthesis, detailing its reactivity and applications in creating diverse heterocyclic frameworks. This highlights its importance in medicinal chemistry for developing new therapeutic agents (Gouda, 2014).

Utility in Heterocyclic Synthesis

- Isoxazole-based Heterocycles : Another study by Darwish et al. (2014) utilized this compound for synthesizing isoxazole-based heterocycles, further underscoring its versatility in accessing a variety of biologically active compounds. These compounds also exhibited significant antimicrobial properties, reinforcing the compound's utility in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).

properties

IUPAC Name |

2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNGJHYVNYTCSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

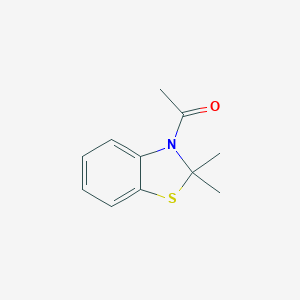

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B351181.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)